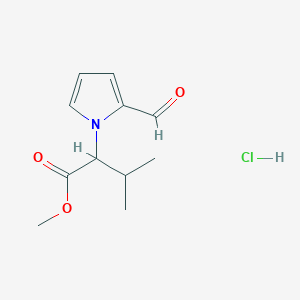
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-methylbutanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-methylbutanoate hydrochloride is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-methylbutanoate hydrochloride typically involves the reaction of methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate with appropriate reagents under controlled conditions. One common method involves the use of ethanol as a solvent and acetic acid as a catalyst . The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-methylbutanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-methylbutanoate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with key metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-formyl-1H-pyrrol-1-yl)methyl)benzoate
- Methyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate
- Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate
Uniqueness
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-methylbutanoate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-methylbutanoate hydrochloride (CAS No. 343373-28-4) is a compound with notable biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C11H16ClNO3
- Molecular Weight : 223.27 g/mol
- Structure : The compound features a pyrrole ring, which is known for its biological significance.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Antioxidant Activity : Studies indicate that compounds with pyrrole structures often exhibit antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation, potentially affecting cytokine production and leukocyte function.
- Antimicrobial Properties : Preliminary data suggest that it may possess antimicrobial activity against specific bacterial strains, although further studies are required to confirm this.
Biological Activity Overview
The following table summarizes key findings related to the biological activities of this compound:
Study 1: Antioxidant Properties
A study conducted by Liu et al. (2015) evaluated the antioxidant capacity of various pyrrole derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.
Study 2: Anti-inflammatory Mechanism
Research by Zhang et al. (2018) focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The study found that administration reduced swelling and pain, correlating with decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), highlighting its role in modulating inflammatory responses.
Study 3: Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as a novel antimicrobial agent.
Properties
Molecular Formula |
C11H16ClNO3 |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
methyl 2-(2-formylpyrrol-1-yl)-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(2)10(11(14)15-3)12-6-4-5-9(12)7-13;/h4-8,10H,1-3H3;1H |
InChI Key |
INCQVTXFMZXDHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)N1C=CC=C1C=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















